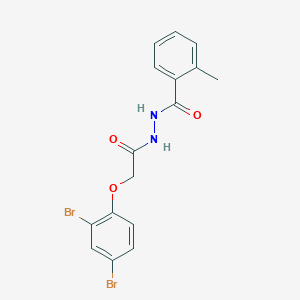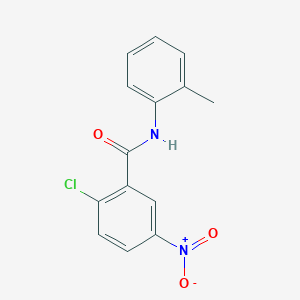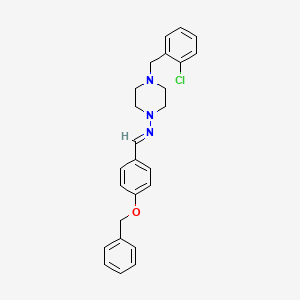![molecular formula C13H15N3O2S B11995573 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11995573.png)
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazine precursor.
Scientific Research Applications
4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzaldehyde: A simpler aldehyde derivative with similar aromatic properties.
[(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine: The hydrazine precursor used in the synthesis of the target compound.
Other Hydrazones: Compounds with similar hydrazone linkages but different substituents.
Uniqueness
4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-11-6-4-10(5-7-11)8-14-16-13-15-12(17)9(2)19-13/h4-9H,3H2,1-2H3,(H,15,16,17)/b14-8+ |
InChI Key |
DRYKMZUIDXENDZ-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)

![2-{3-[(carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11995517.png)



![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)


![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995557.png)


